molecular formula C21H19N5OS B2833119 N-(2,3-dimethylphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide CAS No. 335223-57-9

N-(2,3-dimethylphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide

Cat. No.: B2833119
CAS No.: 335223-57-9
M. Wt: 389.48
InChI Key: ZKHNJUGIYDMDAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-Dimethylphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide is a synthetic compound featuring a pyrazolo[3,4-d]pyrimidine core linked via a sulfanyl group to an acetamide moiety substituted with a 2,3-dimethylphenyl group. The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry due to its resemblance to purine bases, enabling interactions with biological targets such as kinases and enzymes .

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5OS/c1-14-7-6-10-18(15(14)2)25-19(27)12-28-21-17-11-24-26(20(17)22-13-23-21)16-8-4-3-5-9-16/h3-11,13H,12H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKHNJUGIYDMDAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the phenyl group: This step may involve a coupling reaction, such as Suzuki or Heck coupling, to introduce the phenyl group onto the pyrazolo[3,4-d]pyrimidine core.

    Introduction of the sulfanylacetamide moiety: This can be done through nucleophilic substitution reactions where a suitable sulfanylacetamide precursor reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the pyrazolo[3,4-d]pyrimidine core or the phenyl groups.

    Substitution: The dimethylphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the phenyl ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key analogs differ in the substituents on the phenyl rings of the acetamide or pyrazolo-pyrimidine moieties:

Compound Name Substituents (Acetamide/Pyrazolo-Pyrimidine) Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Key Features/Applications Reference
N-(2,3-Dimethylphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide (Target) 2,3-Dimethylphenyl / Phenyl Not explicitly provided* Hypothesized kinase inhibition
N-(4-Acetamidophenyl)-2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetamide 4-Acetamidophenyl / Phenyl C₂₁H₁₈N₆O₂S 418.475 Enhanced solubility via polar acetamide group
N-(4-Methoxyphenyl)-2-(4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)acetamide (XIId) 4-Methoxyphenyl / Phenyl C₂₃H₂₂ClN₇O 476.92 156–158 75 Piperazine linker for flexibility; moderate yield
N-(p-Tolyl)-2-(4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)acetamide (XIIe) p-Tolyl / Phenyl C₂₄H₂₅N₇O₂ 467.50 185–188 65 Higher melting point due to p-tolyl group
2-{[1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide 4-Fluorophenyl / 4-Trifluoromethoxyphenyl C₂₀H₁₃F₄N₅O₂S 463.409 Halogenation for enhanced bioavailability

*The molecular formula of the target compound can be inferred as C₂₂H₂₁N₅OS based on analogs.

Physicochemical Properties

  • Melting Points :

    • Substituents significantly affect melting points. For example, XIIe (p-tolyl) exhibits a higher melting point (185–188°C) than XIId (4-methoxyphenyl, 156–158°C), likely due to increased symmetry and hydrophobic interactions in the crystalline lattice .
    • Halogenated derivatives (e.g., fluorine, trifluoromethoxy groups) may exhibit higher melting points due to stronger dipole interactions, as seen in ’s compound (463.409 g/mol) .
  • Synthetic Yields :

    • Yields vary with steric hindrance and electronic effects. XIId (75% yield) outperforms XIIe (65%), suggesting that electron-donating groups (e.g., methoxy) may facilitate synthesis compared to alkyl substituents .

Stability and Degradation

  • Stress degradation studies on analogs (e.g., UV spectroscopy in ) suggest that sulfanyl-linked compounds may undergo oxidation or hydrolysis under acidic/alkaline conditions. The target compound’s stability would depend on the steric protection offered by the 2,3-dimethylphenyl group .

Biological Activity

N-(2,3-dimethylphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C19_{19}H20_{20}N4_{4}S
  • Molecular Weight : 348.45 g/mol

Biological Activity Overview

The compound exhibits a range of biological activities, particularly in the field of oncology. Its structural components suggest potential interactions with various biological targets involved in cancer progression.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. The compound under review has shown significant activity against several cancer cell lines. For instance:

  • In vitro studies demonstrated that the compound inhibits cell proliferation in MCF-7 breast cancer cells and A549 lung cancer cells with IC50_{50} values ranging from 0.3 to 24 µM .

The proposed mechanisms of action for this compound include:

  • Inhibition of Kinase Activity : The compound acts as a dual inhibitor of EGFR and VEGFR2 pathways, which are crucial for tumor growth and angiogenesis.
  • Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased apoptosis in cancer cells through the activation of caspase pathways.
  • Cell Cycle Arrest : The compound has been shown to induce G0/G1 phase arrest in treated cells, thereby inhibiting cell cycle progression and leading to reduced tumor growth.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can significantly influence biological activity. Key findings include:

  • Substituents on the Phenyl Ring : Variations in substituents on the phenyl ring (e.g., methyl groups) enhance potency by improving binding affinity to target proteins.
  • Sulfanyl Group Contribution : The presence of a sulfanyl group appears to play a critical role in enhancing the anticancer efficacy by facilitating interactions with thiol-containing biomolecules.

Data Summary Table

Activity TypeCell LineIC50_{50} (µM)Mechanism
AntiproliferativeMCF-70.3EGFR/VEGFR2 inhibition
AntiproliferativeA5497.60Apoptosis induction
Cell Cycle ArrestMCF-7-G0/G1 phase arrest

Case Studies

Several studies have investigated the effects of this compound on various cancer models:

  • MCF-7 Breast Cancer Model : Treatment resulted in significant tumor size reduction and increased apoptosis markers compared to control groups.
  • A549 Lung Cancer Model : The compound inhibited migration and invasion capabilities of cancer cells, suggesting potential use in preventing metastasis.

Q & A

Basic Research Questions

What are the key synthetic steps and optimized conditions for synthesizing this compound?

The synthesis involves a multi-step approach:

Core formation : Construct the pyrazolo[3,4-d]pyrimidine scaffold via cyclization reactions, often using substituted pyrazole or pyrimidine precursors.

Sulfanylation : Introduce the sulfanyl group through nucleophilic substitution, requiring catalysts like sodium hydride or potassium carbonate in solvents such as DMSO or ethanol .

Acetamide coupling : React the sulfanyl intermediate with 2,3-dimethylphenylacetic acid derivatives under reflux.

Optimization : Temperature control (e.g., 180–182°C for crystallization ), solvent polarity adjustments, and catalyst selection are critical. For example, DMSO-d6 under reflux yielded 70% purity in a related compound . Systematic Design of Experiments (DoE) can identify optimal variable combinations (e.g., temperature, stoichiometry) .

Which analytical methods confirm structural integrity and purity?

  • 1H NMR : Key peaks include δ 9.83 ppm (NH proton in DMSO-d6) and aromatic protons at δ 8.62–8.39 ppm .
  • HPLC : Purity >95% achieved via reverse-phase chromatography with acetonitrile/water gradients .
  • Mass spectrometry : Molecular weight confirmation (e.g., 436.9 g/mol for a pyrazolo-pyrazine analog ).
  • X-ray crystallography : Resolves conformational details (e.g., dihedral angles between aromatic rings ).

How can initial biological activity screening be conducted?

  • In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Pyrazolo[3,4-d]pyrimidine derivatives show IC50 values in micromolar ranges .
  • Molecular docking : Predict binding to kinase targets (e.g., EGFR, VEGFR) using AutoDock Vina or Schrödinger Suite .
  • Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria .

Advanced Research Questions

How to resolve contradictions in biological activity among structural analogs?

  • Comparative SAR analysis : Evaluate substituent effects. For example:
    • Fluorophenyl groups may enhance kinase inhibition compared to chlorophenyl .
    • Methoxy vs. methyl groups alter solubility and bioavailability .
  • Crystallographic data : Conformational differences (e.g., 42.25° vs. 67.84° dihedral angles in pyrimidine-phenyl systems ) impact target binding.
  • Dose-response curves : Validate activity thresholds across analogs to identify outliers .

What strategies improve metabolic stability for in vivo studies?

  • Structural modifications : Replace ester linkages with amides to reduce hydrolysis .
  • Deuterium incorporation : Stabilize metabolically labile C-H bonds .
  • Prodrug design : Mask polar groups (e.g., phosphate prodrugs) to enhance oral bioavailability .

How can flow chemistry enhance synthesis scalability?

  • Continuous flow systems : Improve heat/mass transfer for exothermic steps (e.g., sulfanylation).
  • Process intensification : Adapt batch reactions to flow, as demonstrated in Omura-Sharma-Swern oxidation for diazomethane synthesis .
  • Real-time monitoring : In-line HPLC or IR spectroscopy ensures consistent intermediate quality .

Which computational methods predict target binding modes?

  • Molecular dynamics (MD) simulations : Assess ligand-protein stability over nanoseconds (e.g., GROMACS or AMBER) .
  • Free-energy calculations : MM-PBSA or MM-GBSA quantify binding affinities .
  • Crystallographic validation : Co-crystallize with targets (e.g., kinases) to verify docking poses .

How to address solubility challenges in formulation?

  • Co-solvent systems : Use DMSO-PEG mixtures or cyclodextrin inclusion complexes .
  • Salt formation : Introduce hydrochloride or sodium salts to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for sustained release .

What are the key considerations for SAR-driven analog design?

  • Core modifications : Replace pyrazolo[3,4-d]pyrimidine with pyrido[2,3-d]pyrimidine to alter steric effects .
  • Substituent tuning : Electron-withdrawing groups (e.g., -CF3) improve target affinity but may reduce solubility .
  • Bioisosteric replacement : Swap sulfanyl with carbonyl groups to maintain binding while enhancing stability .

How to evaluate pharmacokinetic parameters in preclinical models?

  • In vitro ADME : Microsomal stability assays (e.g., liver microsomes) assess metabolic clearance .
  • Plasma protein binding : Equilibrium dialysis or ultrafiltration quantify free drug fractions .
  • In vivo PK : Monitor half-life, Cmax, and AUC in rodent models after oral/IV administration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.